molecular formula C20H20N2O4 B11537183 Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11537183
M. Wt: 352.4 g/mol
InChI Key: LPTNQJZENKTVLK-UHFFFAOYSA-N
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Description

Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring, a benzyl group, and a 4-methylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile such as a pyrrolidine derivative.

    Carbamoylation: The 4-methylphenylcarbamoyl group is introduced through a carbamoylation reaction, where a carbamoyl chloride reacts with an amine or alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and physical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been investigated for its potential biological activities, including antiviral, antibacterial, and antifungal properties.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic effects, particularly in the treatment of diseases involving neurotransmission.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is not fully understood. it is believed to work by inhibiting specific enzymes involved in neurotransmission, such as acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate.

    Carbamates: Other carbamate compounds, such as methyl carbamate and phenyl carbamate, also share functional group similarities.

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring, a benzyl group, and a 4-methylphenylcarbamoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-14-7-9-16(10-8-14)21-19(24)17-11-12-18(23)22(17)20(25)26-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3,(H,21,24)

InChI Key

LPTNQJZENKTVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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